2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide
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Overview
Description
2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a sulfanyl group attached to a triazinoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide typically involves multiple steps. One common approach begins with the preparation of the triazinoindole core, followed by the introduction of the bromine atom and the sulfanyl group. The final step involves the attachment of the butanamide moiety with the trifluoromethoxyphenyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce various alkyl or aryl derivatives.
Scientific Research Applications
2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Preliminary studies suggest that it may have pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethoxy groups may play a role in enhancing its binding affinity and specificity, while the sulfanyl group may be involved in redox reactions that modulate its activity.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-2,3-dihydro-5H-as-triazino[5,6-B]indole-3-thione
- 6-Bromo-1,2,4-triazine-3,5-(2H,4H)-dione
- 5,6-Diphenyl-2H-(1,2,4)triazine-3-thione
Uniqueness
Compared to similar compounds, 2-({8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]butanamide stands out due to the presence of the trifluoromethoxy group, which can significantly influence its chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C21H17BrF3N5O2S |
---|---|
Molecular Weight |
540.4 g/mol |
IUPAC Name |
2-[(8-bromo-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]butanamide |
InChI |
InChI=1S/C21H17BrF3N5O2S/c1-3-16(19(31)26-12-5-7-13(8-6-12)32-21(23,24)25)33-20-27-18-17(28-29-20)14-10-11(22)4-9-15(14)30(18)2/h4-10,16H,3H2,1-2H3,(H,26,31) |
InChI Key |
UBLALKSORGXHGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)OC(F)(F)F)SC2=NC3=C(C4=C(N3C)C=CC(=C4)Br)N=N2 |
Origin of Product |
United States |
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